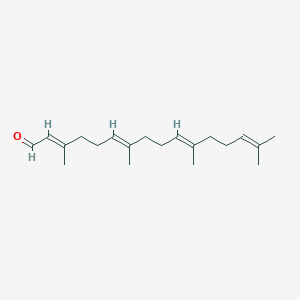

Phenyl-d5-acetic acid

描述

Synthesis Analysis

The synthesis of compounds related to Phenyl-d5-acetic acid, such as acetic acid derivatives, involves various chemical reactions and methodologies. For instance, studies have explored the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones using acetic acid and specific reagent systems, highlighting the chemical versatility of acetic acid in synthetic processes (Hasegawa et al., 2004).

Molecular Structure Analysis

Research into the molecular inclusion and structure of acetic acid derivatives reveals intricate details about their molecular configurations. For example, the crystal and molecular structure of an acetic acid clathrate formed by a specific macrocycle indicates a configuration where acetoxy groups are oriented on one side, showcasing the structural complexity of acetic acid derivatives (Rizzoli et al., 1982).

Chemical Reactions and Properties

Acetic acid and its derivatives participate in various chemical reactions, demonstrating a range of chemical properties. One study detailed the reactivity of acetic acid with carbon monoxide in the presence of specific catalysts, leading to acetic acid synthesis from CO2, methanol, and H2, showcasing its potential in sustainable chemical synthesis (Qian et al., 2016).

Physical Properties Analysis

While specific studies on the physical properties of Phenyl-d5-acetic acid were not directly found, research on related compounds provides insights into their behavior. The physical properties such as solubility, melting points, and crystal structures significantly influence their applications and reactions.

Chemical Properties Analysis

The chemical properties of Phenyl-d5-acetic acid derivatives, such as their acidity, reactivity towards different reagents, and ability to form complexes with metals, are critical. Studies have explored the protodecarboxylation of acetic acid catalyzed by group 10 metal complexes, providing insights into the chemical properties and reactivity of acetic acid derivatives (Woolley et al., 2014).

科学研究应用

Antioxidant Activity : A study focused on synthesizing compounds from Phenyl Acetic Acid, an important auxin for plant growth, demonstrated significant antioxidant activity in these derivatives. The antioxidant capacity was evaluated by the β-carotene/linoleic acid assay, revealing that 60% of the derivatives exhibited inhibitory activities ranging from 50.57% to 78.96% (Abd et al., 2020).

Structural and Spectral Analysis : Another study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of Phenyl Acetic Acid, provided insight into its structure and spectral properties. This research combined experimental and theoretical studies, including NMR and FT-IR spectroscopy, to characterize the compound (Viveka et al., 2016).

Synthesis and Characterization of Compounds : Research on synthesizing (3-Hydroxy-4-methoxy phenyl) acetic acid from isovanillin and rodanine involved studies of its anti-oxidation activities using the DPPH radical scavenging method. The overall yield of synthesis was 59.6%, and the compound showed antioxidative properties (Ren, 2004).

Mechanism Study in Chemical Reactions : A study examined the cross-coupling of phenylboronic acid with acetic anhydride, a model for the Suzuki reaction, using DFT calculations. This study provided insights into the reaction mechanism and the role of palladium catalysts (Goossen et al., 2005).

Biomedical Applications : Phenyl Acetic Acid, a metabolite of 2-phenyl ethylamine, was studied for its role as a neuromodulator in the dopaminergic pathway. The research provided methods for determining its concentration in human blood, which is significant in assessing conditions like depression, schizophrenia, and attention deficit hyperactivity syndrome (Mangani et al., 2004).

Organic Phase Change Materials : Phenyl Acetic Acid (PAA) was evaluated for its potential as an organic phase change material in solar thermal energy storage. The study included testing the thermal reliability and corrosive nature of PAA, indicating its suitability for long-term usage in solar space heating applications (Dheep & Sreekumar, 2019).

安全和危害

未来方向

属性

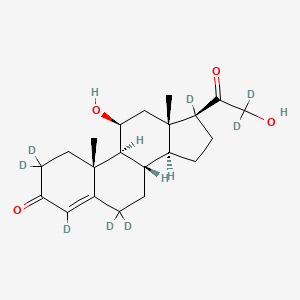

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVXDMOQOGPHL-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl-d5-acetic acid | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![myo-Inositol-d6 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]](/img/no-structure.png)

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)